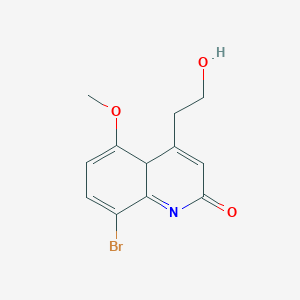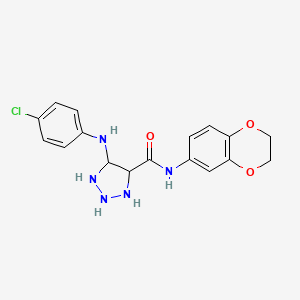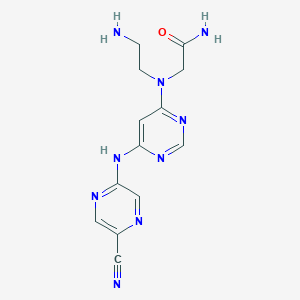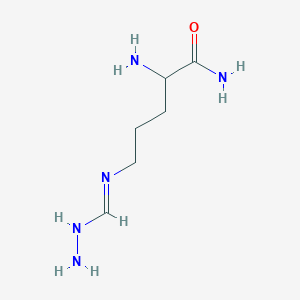
8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyethyl group at the 4th position, and a methoxy group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 8-bromo-4-(2-oxoethyl)-5-methoxy-4aH-quinolin-2-one.
Reduction: Formation of 8-bromo-4-(2-hydroxyethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with various biological targets, making them promising candidates for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent against bacterial and fungal infections. It is also being explored for its anticancer activity, particularly in targeting specific cancer cell lines .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its quinoline core .
Wirkmechanismus
The mechanism of action of 8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the quinoline ring can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-4-chloroquinoline: Similar in structure but with a chlorine atom instead of a hydroxyethyl group.
8-Bromo-4-(2-chlorophenyl)-N-(2-hydroxyethyl)-6-methyl-1,3-dioxo-1,2,3,6-tetrahydropyrrolo[3,4-e]indole-7-carboxamide: Contains additional functional groups and a more complex structure.
Uniqueness: 8-Bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methoxy groups on the quinoline ring enhances its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H12BrNO3 |
|---|---|
Molekulargewicht |
298.13 g/mol |
IUPAC-Name |
8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C12H12BrNO3/c1-17-9-3-2-8(13)12-11(9)7(4-5-15)6-10(16)14-12/h2-3,6,11,15H,4-5H2,1H3 |
InChI-Schlüssel |
JMPIRQBTUWUMAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=NC(=O)C=C(C12)CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)

![5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342345.png)
![Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)](/img/structure/B12342347.png)
![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342354.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342365.png)
![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342375.png)




![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342419.png)
![5-(3-chloroanilino)-N-[(3-chlorophenyl)methyl]triazolidine-4-carboxamide](/img/structure/B12342425.png)
